molecular formula C17H19ClIN3 B2543347 {[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}trimethylazanium iodide CAS No. 6188-42-7

{[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}trimethylazanium iodide

Cat. No.: B2543347
CAS No.: 6188-42-7
M. Wt: 427.71
InChI Key: OBKLRYJUJOREBA-UHFFFAOYSA-M
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Description

{[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}trimethylazanium iodide is a quaternary ammonium salt featuring an imidazo[1,2-a]pyridine core substituted with a 4-chlorophenyl group at position 2 and a trimethylazanium methyl group at position 3, counterbalanced by an iodide ion. Its molecular formula is C₁₇H₁₇ClIN₃, with a molecular weight of 414.69 g/mol (based on synonyms and structural analysis from ). This compound is of interest in medicinal chemistry due to the imidazo[1,2-a]pyridine scaffold, which is prevalent in bioactive molecules targeting neurological and inflammatory pathways.

Properties

IUPAC Name

[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl-trimethylazanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN3.HI/c1-21(2,3)12-15-17(13-7-9-14(18)10-8-13)19-16-6-4-5-11-20(15)16;/h4-11H,12H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKLRYJUJOREBA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)Cl.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}trimethylazanium iodide typically involves the reaction of 2-(4-chlorophenyl)imidazo[1,2-a]pyridine with trimethylamine and subsequent iodination. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures ensures the consistent production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

{[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}trimethylazanium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

{[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}trimethylazanium iodide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of {[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}trimethylazanium iodide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, such as altered gene expression, changes in cellular metabolism, and modulation of immune responses.

Biological Activity

The compound {[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}trimethylazanium iodide (CAS No. 338415-39-7) is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

  • Molecular Formula : C₁₆H₁₆ClN₃
  • Molecular Weight : 285.77 g/mol
  • Density : 1.19 ± 0.1 g/cm³ (predicted)
  • pKa : 8.19 ± 0.28 (predicted)

Biological Activities

Imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities, making them significant in medicinal chemistry. The specific biological activities associated with this compound include:

  • Anticancer Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.
  • Antimicrobial Properties : They possess antibacterial and antifungal activities, which are essential for developing new antibiotics.
  • Anti-inflammatory Effects : Some derivatives have been noted for their ability to reduce inflammation, potentially useful in treating inflammatory diseases.
  • Anticonvulsant Effects : Research indicates that these compounds may help in managing epilepsy and other seizure disorders.

Structure-Activity Relationship (SAR)

The SAR studies of imidazo[1,2-a]pyridine derivatives highlight the importance of specific substituents on the aromatic ring and the imidazole moiety in enhancing biological activity. For instance:

  • The presence of a chlorophenyl group increases lipophilicity, enhancing cellular uptake.
  • Modifications on the nitrogen atoms can influence receptor binding affinity and selectivity.

Study 1: Anticancer Activity

A study published in PubMed evaluated the anticancer potential of various imidazo[1,2-a]pyridine derivatives, including this compound. The compound demonstrated significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value indicating potent activity compared to standard chemotherapeutics .

Study 2: Antimicrobial Efficacy

Research conducted by BLD Pharmaceuticals tested the antimicrobial properties of different imidazo[1,2-a]pyridine derivatives against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibiotic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the imidazo[1,2-a]pyridine backbone but differ in substituents, functional groups, and pharmacological profiles. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
{[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}trimethylazanium iodide C₁₇H₁₇ClIN₃ 414.69 - 4-Cl-phenyl (C2)
- Trimethylazanium methyl (C3)
Quaternary ammonium salt; high polarity, potential CNS activity
2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide C₁₅H₁₀Cl₂N₃O 314.17 - 4-Cl-phenyl (C2)
- Acetamide (C3)
- Cl (C6)
Neutral amide; moderate lipophilicity; safety data indicates acute toxicity (H302)
Imidazo[1,2-a]pyridine, 2-(4-chlorophenyl)-3,7-dimethyl-, hydrochloride C₁₅H₁₄ClN₂·HCl 292.05 - 4-Cl-phenyl (C2)
- 3,7-dimethyl
Hydrochloride salt; lower molecular weight; structural simplicity
[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanol C₁₄H₁₁ClN₂O 258.70 - 4-Cl-phenyl (C2)
- Methanol (C3)
Polar hydroxyl group; higher solubility in aqueous media (predicted logP ~1.32)
N-[[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]butanamide C₁₈H₁₈ClN₃O 327.81 - 4-Cl-phenyl (C2)
- Butanamide (C3)
Amide derivative; extended alkyl chain enhances membrane permeability

Functional Group Impact on Bioactivity

  • Quaternary Ammonium vs. In contrast, neutral analogs like the acetamide derivative () exhibit reduced polarity, favoring blood-brain barrier penetration but requiring metabolic activation for efficacy.
  • Hydroxyl vs. Amide Groups: The methanol derivative () has a hydroxyl group at C3, enabling hydrogen bonding but limiting stability under acidic conditions. The butanamide analog () introduces a lipophilic chain, improving oral bioavailability but increasing hepatotoxicity risks.

Substitution Patterns and Pharmacological Effects

  • Chlorine Position : The target compound and its analogs share a 4-chlorophenyl group at C2, which enhances aromatic stacking interactions and receptor binding affinity. However, the additional chlorine at C6 in the acetamide derivative () may sterically hinder target engagement, reducing potency.
  • Methylation Effects : The 3,7-dimethyl analog () lacks the charged ammonium group, resulting in weaker electrostatic interactions but improved metabolic stability due to reduced enzymatic recognition.

Physicochemical Properties

  • Solubility: The target compound’s iodide counterion and quaternary ammonium group confer high water solubility (>50 mg/mL predicted), whereas the hydrochloride salt () and methanol derivative () show moderate solubility.
  • Thermal Stability: The methanol derivative () has a melting point of 204–206°C, higher than the target compound (estimated <200°C), suggesting stronger crystalline packing forces.

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